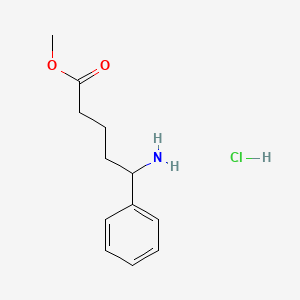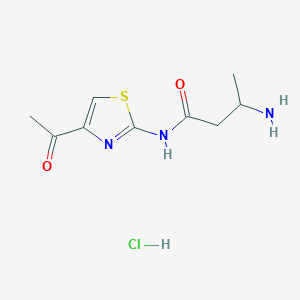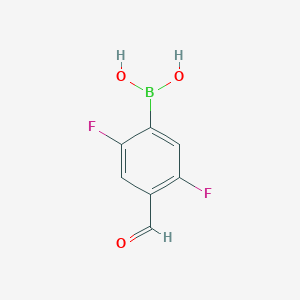
(2,5-Difluoro-4-formylphenyl)boronic acid
Descripción general
Descripción
“(2,5-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2,5-Difluoro-4-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Boronic acids, including “(2,5-Difluoro-4-formylphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Physical And Chemical Properties Analysis
“(2,5-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Sensing Applications
Scientific Field
Analytical Chemistry Application Summary: Boronic acids, including this derivative, are known for their ability to bind diols and are used in the detection of sugars and other analytes. Methods of Application:
- Procedure: The boronic acid forms reversible covalent complexes with diols or ketones in the analyte, causing a detectable change in the indicator. Results: These sensors can provide real-time monitoring with high sensitivity and selectivity, crucial for applications like glucose sensing in diabetic care .
Glucose Sensors
Scientific Field
Biomedical Engineering Application Summary: Utilized in the design of non-enzymatic glucose sensors due to its reversible binding with glucose. Methods of Application:
- Procedure: The boronic acid interacts with glucose to cause a measurable change in the sensor’s output signal. Results: These sensors aim to provide continuous glucose monitoring with improved selectivity and stability, which is vital for managing diabetes .
Cell Capture and Release
Scientific Field
Biochemistry Application Summary: The compound is used in dynamic covalent hydrogels for efficient cell capture and release via interactions with cell surface carbohydrates. Methods of Application:
- Procedure: The boronic acid forms esters with carbohydrates on the cell surface at specific pH levels, allowing for capture and release. Results: This method enables selective cell capture and release, which can be controlled by adjusting pH and glucose concentration .
Protein Manipulation and Modification
Scientific Field
Proteomics Application Summary: This boronic acid derivative is used for labeling proteins, manipulating their function, and modifying their structure. Methods of Application:
- Procedure: The boronic acid forms covalent bonds with cis-diols in the protein structure, allowing for modification or labeling. Results: The applications result in altered protein function or structure, which can be used for various research and therapeutic purposes .
Therapeutics Development
Scientific Field
Pharmaceutical Sciences Application Summary: The compound’s ability to interact with biological molecules makes it a candidate for drug design and development. Methods of Application:
Safety And Hazards
“(2,5-Difluoro-4-formylphenyl)boronic acid” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
(2,5-difluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCTYEAWYWPJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-4-formylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



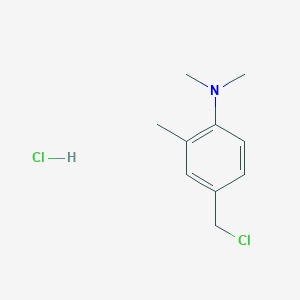

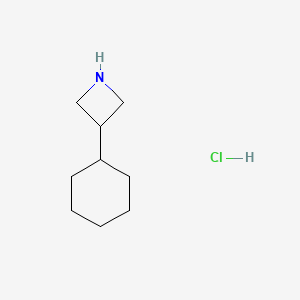
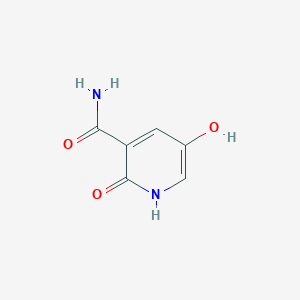
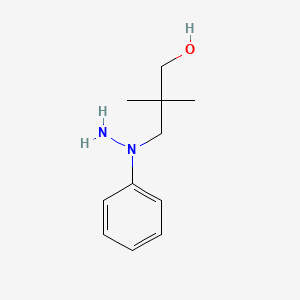
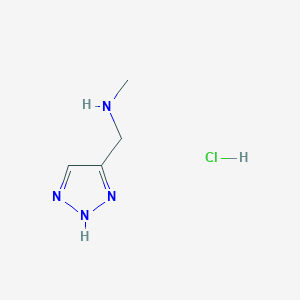
![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
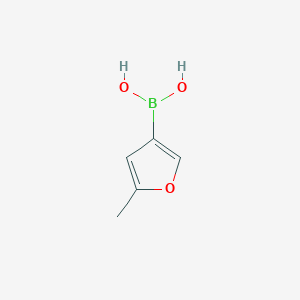
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
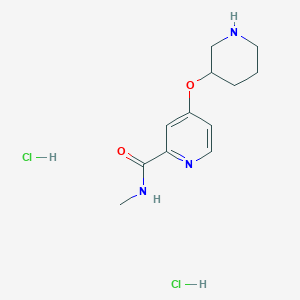
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
